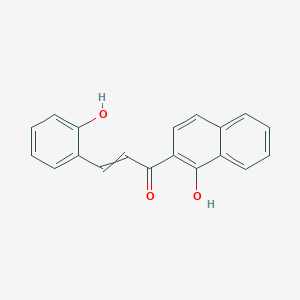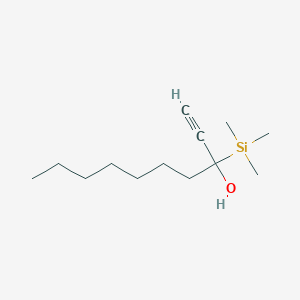methanone CAS No. 110701-33-2](/img/structure/B14318293.png)
[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-hydroxy-5-(2-methylbutan-2-yl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-hydroxy-5-(2-methylbutan-2-yl)benzoic acid.
Reduction: Reduction of the ketone group can produce [2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]methanol.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and ketone groups. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and could be developed into therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2-Hydroxy-5-(2-methylbutan-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a ketone group.
Uniqueness
The presence of both hydroxyl and ketone functional groups in 2-Hydroxy-5-(2-methylbutan-2-yl)phenylmethanone makes it unique. This combination allows for a diverse range of chemical reactions and interactions with biological molecules, providing opportunities for the development of new compounds and materials.
Eigenschaften
CAS-Nummer |
110701-33-2 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-4-18(2,3)14-10-11-16(19)15(12-14)17(20)13-8-6-5-7-9-13/h5-12,19H,4H2,1-3H3 |
InChI-Schlüssel |
UQGZXFIHRISLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
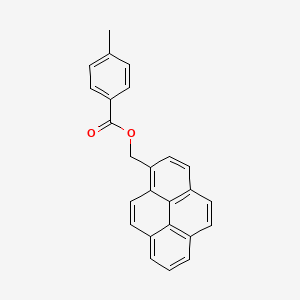

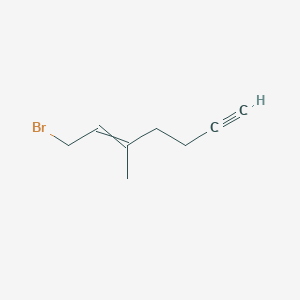
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
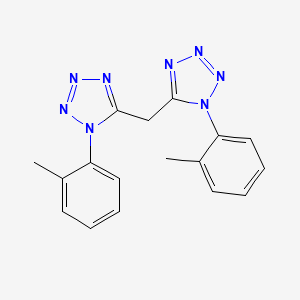
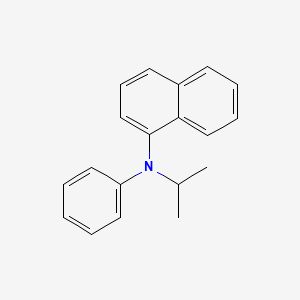
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

